Cis-4-Aminopyrrolidin-3-ol is a compound that belongs to the class of pyrrolidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a pyrrolidine ring with an amino group at the fourth position and a hydroxyl group at the third position. It has garnered interest for its potential applications in drug discovery, particularly as a scaffold for designing inhibitors for various biological targets, including those involved in neurodegenerative diseases.
Cis-4-Aminopyrrolidin-3-ol can be derived from various synthetic routes involving pyrrolidine derivatives. The compound is often synthesized through asymmetric synthesis methods that allow for the introduction of specific stereochemistry, which is crucial for biological activity. Research has shown that modifications to the pyrrolidine structure can lead to significant changes in pharmacological properties, making it a valuable target for further study .
Cis-4-Aminopyrrolidin-3-ol is classified as an amino alcohol and falls under the broader category of heterocyclic compounds. Its structural features contribute to its classification as a potential bioactive molecule, with implications in medicinal chemistry and pharmacology.
The synthesis of cis-4-Aminopyrrolidin-3-ol typically involves several key methodologies:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high selectivity and yield. For instance, using specific chiral catalysts can lead to enhanced stereoselectivity during the formation of the pyrrolidine ring.
Cis-4-Aminopyrrolidin-3-ol possesses a five-membered ring structure characterized by:
The molecular formula of cis-4-Aminopyrrolidin-3-ol is , with a molecular weight of approximately 87.12 g/mol. The compound's stereochemistry is critical for its biological activity, influencing its interactions with biological targets.
Cis-4-Aminopyrrolidin-3-ol can participate in various chemical reactions:
The reactivity of cis-4-Aminopyrrolidin-3-ol is influenced by its functional groups, which can be modified to create derivatives with enhanced biological properties or altered pharmacokinetics.
The mechanism of action for cis-4-Aminopyrrolidin-3-ol derivatives often involves interaction with specific biological targets:
Research indicates that certain derivatives exhibit potent inhibition against BACE1 with IC50 values in the low micromolar range, highlighting their potential therapeutic applications in neurodegenerative diseases .
Cis-4-Aminopyrrolidin-3-ol is typically characterized by:
Key chemical properties include:
Cis-4-Aminopyrrolidin-3-ol has several scientific applications:
The pyrrolidine ring has established itself as one of the most significant heterocyclic frameworks in pharmaceutical development, evidenced by its presence in 37 FDA-approved drugs according to recent analyses. This five-membered saturated nitrogen heterocycle offers three principal advantages that account for its prominence in medicinal chemistry. First, its sp³-hybridized carbon atoms provide enhanced three-dimensional coverage compared to aromatic systems, enabling more effective exploration of pharmacophore space. This three-dimensionality is facilitated by the ring's non-planarity and a phenomenon termed "pseudorotation," which allows energetically favorable conformational flexibility not possible in flat architectures. Second, the pyrrolidine scaffold introduces up to four stereogenic centers (potentially generating 16 stereoisomers), offering precise control over molecular topology essential for interactions with enantioselective biological targets. Third, the nitrogen atom confers favorable polarity while the overall ring structure contributes to improved solubility profiles and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties compared to aromatic systems or carbocyclic counterparts [1].
The significance of pyrrolidine derivatives extends beyond synthetic pharmaceuticals to include numerous natural products with diverse biological activities. Notable examples include nicotine (exhibiting antioxidant, anti-inflammatory, and antihyperglycemic properties), scalusamides (antimicrobial and antifungal agents), and aegyptolidine A (demonstrating anticancer activity). These natural pharmacophores highlight the biological relevance of pyrrolidine-containing compounds and validate their utility in drug discovery. The scaffold's physicochemical superiority becomes evident when comparing key molecular descriptors with related structures like pyrrole and cyclopentane. Pyrrolidine demonstrates a balanced profile with a computed dipole moment of 1.411 D, polar surface area of 16.464 Ų, and logP of 0.459 – parameters that collectively support improved solubility and membrane permeability relative to more lipophilic carbocycles while maintaining sufficient bioavailability [1].
Table 1: Comparative Physicochemical Properties of Pyrrolidine and Related Scaffolds
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
SASA (Ų) | 269.230 | 258.835 | 236.257 |
FOSA (hydrophobic) | 269.230 | 225.518 | 0 |
FISA (hydrophilic) | 0 | 33.317 | 31.512 |
DonorHB | 0 | 1.000 | 1.000 |
AcceptHB | 0 | 1.500 | 0.500 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
CI_LogS | -2.709 | 0.809 | -0.542 |
pKBHX (H-bond basicity) | 0 | 2.59 | 0.15 |
PSA (Ų) | 0 | 16.464 | 13.964 |
SASA: Total solvent accessible surface area; FOSA: Hydrophobic component of SASA; FISA: Hydrophilic component of SASA; DonorHB: Estimated hydrogen bond donors; AcceptHB: Estimated hydrogen bond acceptors; CI_LogS: Conformation-independent predicted aqueous solubility; pKBHX: Hydrogen-bond basicity scale; PSA: Polar surface area [1].
The synthetic versatility of pyrrolidine scaffolds further enhances their drug discovery utility. Medicinal chemists employ two primary strategies: de novo ring construction from acyclic precursors and functionalization of preformed pyrrolidine rings (notably proline derivatives). Modern synthetic approaches, including microwave-assisted organic synthesis, have significantly improved efficiency in generating diverse pyrrolidine libraries for structure-activity relationship studies. The stereochemical control possible with these methods allows systematic exploration of how spatial orientation affects biological activity – a critical consideration given that different stereoisomers can exhibit dramatically different binding modes to target proteins and subsequent pharmacological profiles [1].
cis-4-Aminopyrrolidin-3-ol represents a structurally sophisticated derivative within the pyrrolidine family that offers distinctive advantages in ligand design. Its molecular architecture features two functional groups – an amino moiety and a hydroxyl group – in a fixed cis orientation on adjacent carbon atoms within the saturated heterocyclic ring. This specific arrangement creates a unique spatial configuration where both substituents occupy equatorial positions relative to the puckered pyrrolidine ring, enabling simultaneous and geometrically complementary interactions with biological targets. The 1,2-aminoalcohol motif resembles natural substrates of various enzymes and receptors, enhancing its potential for biomolecular recognition [1] [2].
The stereochemical definition of cis-4-aminopyrrolidin-3-ol is paramount to its functionality. Unlike trans isomers where the functional groups project to opposite molecular faces, the cis configuration positions both hydrogen-bonding groups on the same face of the pyrrolidine ring. This spatial arrangement facilitates bidentate hydrogen bonding – a crucial molecular interaction for achieving high-affinity binding to target proteins. The significance of stereochemistry is evidenced by asymmetric synthesis approaches specifically designed to obtain enantiomerically pure cis isomers. For instance, diastereoselective conjugate addition methodologies have been optimized to produce cis-4-aminopyrrolidine derivatives in high diastereomeric (>98% d.e.) and enantiomeric excess (>97% e.e.), underscoring the pharmaceutical importance of this specific configuration [2].
Table 2: Structural and Electronic Features of cis-4-Aminopyrrolidin-3-ol
Structural Feature | Functional Significance |
---|---|
Cis Configuration | Enables bidentate hydrogen bonding with biological targets through spatial proximity |
Ring Pseudorotation | Allows adaptive conformational changes to optimize binding site complementarity |
Amino Group (C4) | Serves as hydrogen bond donor/acceptor; site for derivatization or salt formation |
Hydroxyl Group (C3) | Functions as hydrogen bond donor/acceptor; enhances solubility; metal coordination site |
Chiral Centers (C3 & C4) | Provides enantioselective recognition; enables structure-activity relationship optimization |
Ring Nitrogen | Contributes basicity; hydrogen bond acceptor; potential site for quaternization |
The intramolecular hydrogen bonding capability between the C4 amino group and C3 hydroxyl group represents another structurally important characteristic. This internal interaction creates a conformational bias that preorganizes the molecule for optimal engagement with biological targets, effectively reducing the entropic penalty associated with binding. Computational analyses reveal that this internal stabilization contributes to the scaffold's rigidity while maintaining sufficient flexibility for induced-fit binding. Additionally, the electron-donating effects of the hydroxyl group modulate the basicity of the ring nitrogen, fine-tuning the molecule's protonation state under physiological conditions – a crucial factor for membrane permeability and tissue distribution [1] [2].
The synthetic versatility of this scaffold further enhances its drug design applications. The amino group serves as an efficient handle for introducing structural diversity through amide formation, reductive amination, or urea synthesis. Simultaneously, the hydroxyl group enables etherification, esterification, or participation in intramolecular cyclization reactions to create bicyclic derivatives. This bifunctional nature permits the creation of compound libraries exploring diverse vector orientations relative to the pyrrolidine core. Molecular docking studies of related 3-aminopyrrolidine derivatives in kinase binding sites demonstrate how substituents on these functional groups can establish critical interactions with hinge regions, hydrophobic pockets, and allosteric sites, validating the scaffold's utility in designing inhibitors for challenging therapeutic targets [5].
The rational selection of heterocyclic scaffolds in drug design requires careful comparison of physicochemical and structural properties. cis-4-Aminopyrrolidin-3-ol competes with numerous bioisosteric alternatives, each offering distinct advantages and limitations. Classical bioisosteres such as piperazines, piperidines, azetidines, and non-classical replacements including 1,2,3-triazoles, tetrazoles, and oxadiazoles represent common alternatives in medicinal chemistry. The unique combination of hydrogen bonding capacity, three-dimensionality, and balanced lipophilicity positions cis-4-aminopyrrolidin-3-ol advantageously against these alternatives [4] [6].
Hydrogen bonding capacity represents a critical differentiator between cis-4-aminopyrrolidin-3-ol and other bioisosteres. The scaffold possesses three hydrogen bond donors (two from the amino group, one from the hydroxyl) and two hydrogen bond acceptors (ring nitrogen and hydroxyl oxygen), creating a versatile hydrogen bonding matrix. This profile exceeds the capabilities of monofunctional heterocycles like piperidine (single hydrogen bond acceptor) and matches or exceeds that of more complex bioisosteres. For example, while 1,2,3-triazoles can participate in dipole-dipole interactions and hydrogen bonding as acceptors, they lack significant hydrogen bond donation capacity. Similarly, tetrazoles primarily function as carboxylic acid bioisosteres with strong hydrogen bond acceptance but limited donation capability. The dual functionality of cis-4-aminopyrrolidin-3-ol enables simultaneous engagement with multiple complementary sites on biological targets, a feature exploited in protease inhibition and receptor antagonism [4].
Solubility and permeability considerations further distinguish this scaffold from alternatives. The calculated LogS (predicted aqueous solubility) for pyrrolidine derivatives (0.854) significantly exceeds that of pyrrole (-0.175) and approaches the ideal range for oral bioavailability. The hydroxyl group in cis-4-aminopyrrolidin-3-ol further enhances this parameter through additional hydrogen bonding with aqueous media. This solubility advantage becomes particularly evident when compared to more lipophilic bioisosteres like imidazoles (LogP typically 1.2-2.0) or thiazoles (LogP 1.5-2.5). The balanced amphiphilicity of cis-4-aminopyrrolidin-3-ol supports membrane permeability while maintaining sufficient aqueous solubility to avoid precipitation in biological fluids – a common challenge with many heterocyclic replacements [1] [4].
Table 3: Comparative Analysis of cis-4-Aminopyrrolidin-3-ol with Common Bioisosteres
Bioisostere | H-Bond Donors | H-Bond Acceptors | LogP Range | Stereochemical Complexity | Synthetic Accessibility |
---|---|---|---|---|---|
cis-4-Aminopyrrolidin-3-ol | 3 | 2 | -0.5 to 0.5 | High (2 chiral centers) | Moderate |
Piperazine | 2 | 2 | -1.0 to 1.0 | Low (achiral) | High |
Piperidine | 1 | 1 | 0.5 to 2.0 | Low (1 chiral center) | High |
Azetidine | 1 | 1 | -0.5 to 1.0 | Moderate (1 chiral center) | Moderate |
1,2,3-Triazole | 1 | 2 | 0.5 to 1.5 | Low (achiral) | High |
Tetrazole | 1 | 3 | -0.5 to 1.0 | Low (achiral) | Moderate |
Oxadiazole | 0 | 3 | 1.0 to 2.5 | Low (achiral) | Moderate |
The stereochemical complexity of cis-4-aminopyrrolidin-3-ol represents both a challenge and opportunity relative to achiral bioisosteres. Unlike flat heterocycles such as triazoles or oxadiazoles that lack chiral centers, the cis-4-aminopyrrolidin-3-ol scaffold contains two chiral centers, enabling precise three-dimensional orientation of substituents for optimal target engagement. While this necessitates more complex asymmetric synthesis or resolution techniques, the resulting stereochemical control provides significant advantages for targeting enantioselective binding sites. This advantage is reflected in the development of kinase inhibitors where stereospecific interactions with the ATP-binding pocket are essential for potency and selectivity. The scaffold has demonstrated particular utility in dual inhibitor design, as evidenced by 3-aminopyrrolidine derivatives targeting both Abl and PI3K kinases – a profile difficult to achieve with conformationally restricted bioisosteres [5].
Metabolic stability represents another distinguishing factor. Pyrrolidine rings generally exhibit superior metabolic stability compared to their pyrrole counterparts due to saturation of the ring system. While N-dealkylation remains a potential metabolic pathway, the presence of the hydroxyl group provides an additional site for phase II conjugation that may be strategically employed to modulate clearance rates. This contrasts with bioisosteres like imidazoles that carry inherent risks of cytochrome P450-mediated oxidation or complexation. The demonstrated application of 3-aminopyrrolidine derivatives in antibiotic development (e.g., as intermediates for tosufloxacin and other quinolones) underscores the scaffold's metabolic resilience and pharmaceutical utility [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0